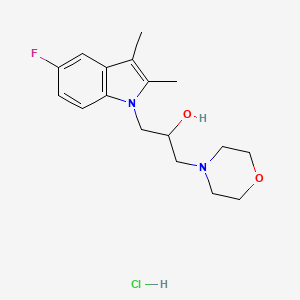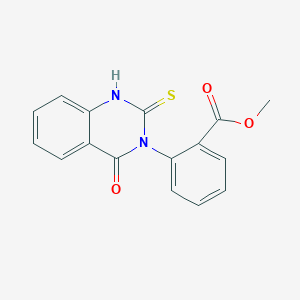![molecular formula C14H17N5O2 B6580148 1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1206993-31-8](/img/structure/B6580148.png)
1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide, or MMPTC, is a synthetic compound used in scientific research and in the laboratory. It is a highly versatile compound that has many applications in a variety of fields, including biochemistry, physiology, and pharmacology. MMPTC is a small molecule that is easily synthesized and can be used to study the effects of various compounds on cells, tissues, and organisms.
Applications De Recherche Scientifique
MMPTC has a wide range of applications in scientific research. It has been used in studies of cell signaling pathways, drug metabolism, and protein-protein interactions. It has also been used to study the effects of various compounds on cells, tissues, and organisms. In addition, it has been used in studies of enzyme inhibition, drug delivery, and drug design.
Mécanisme D'action
MMPTC acts as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Prostaglandins are hormones that are involved in the regulation of inflammation and pain. By inhibiting cyclooxygenase-2, MMPTC can reduce the production of prostaglandins, and thus reduce inflammation and pain.
Biochemical and Physiological Effects
MMPTC has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as reduce the production of pro-inflammatory cytokines. It has also been shown to reduce the activity of the enzyme cyclooxygenase-2, as well as inhibit the production of prostaglandins. In addition, it has been shown to reduce the activity of other enzymes involved in the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
MMPTC has several advantages when used in lab experiments. It is a small molecule, which makes it easy to synthesize and use in experiments. It is also a highly versatile compound, which makes it suitable for a wide range of applications. Additionally, it is relatively inexpensive and can be easily stored for long periods of time. However, MMPTC is not suitable for use in humans, as it has not been tested for safety or efficacy in humans.
Orientations Futures
The future of MMPTC research is bright, as there are many potential applications for this compound. One potential application is in drug design, as MMPTC could be used to create new drugs that target specific enzymes or pathways. Additionally, MMPTC could be used to study the effects of various compounds on cells, tissues, and organisms. Finally, MMPTC could be used to develop new methods of drug delivery, such as nanoparticles or liposomes.
Méthodes De Synthèse
MMPTC can be synthesized using a variety of methods, including chemical synthesis, solid-phase synthesis, and enzymatic synthesis. Chemical synthesis is the most common method of producing MMPTC, and involves the use of a variety of organic reactants, such as amines, alcohols, and acids. Solid-phase synthesis is a more efficient method of producing MMPTC, as it involves the use of solid supports, such as polystyrene beads, to speed up the reaction. Enzymatic synthesis is a more complex method of producing MMPTC, and involves the use of enzymes to catalyze the reaction.
Propriétés
IUPAC Name |
1-methyl-N-(4-morpholin-4-ylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-18-10-13(16-17-18)14(20)15-11-2-4-12(5-3-11)19-6-8-21-9-7-19/h2-5,10H,6-9H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBHAQDOHDWJCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-dimethyl-2-{[(pyridin-3-yl)methyl]sulfanyl}pyrimidine](/img/structure/B6580067.png)
![1-{5-[3-(diethylamino)-2-hydroxypropoxy]-1-ethyl-2-methyl-1H-indol-3-yl}ethan-1-one](/img/structure/B6580075.png)

![1-[4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one hydrochloride](/img/structure/B6580089.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-pyrrol-1-yl}ethan-1-one](/img/structure/B6580097.png)

![6-bromo-3-[1-(4-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B6580114.png)
![1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6580130.png)
![5-methoxy-N-[2-(methylsulfanyl)phenyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6580131.png)
![N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6580137.png)
![N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6580141.png)
![1-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6580149.png)
![3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea](/img/structure/B6580164.png)
